molecular formula C12H19NO6 B2695562 (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 1446082-13-8

(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid

Cat. No.: B2695562
CAS No.: 1446082-13-8
M. Wt: 273.285
InChI Key: RNNRYXSVCIQSJU-QMMMGPOBSA-N
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Description

(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[44]nonane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the carboxylic acid group: This can be achieved through oxidation reactions.

    Protection and deprotection steps: Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect reactive amine groups during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its spirocyclic structure, which can mimic natural substrates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The spirocyclic core is of particular interest for designing drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spiroketals.

    Carboxylic acids: Compounds with similar functional groups include acetic acid and benzoic acid.

Uniqueness

The uniqueness of (8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid lies in its combination of a spirocyclic core with a carboxylic acid group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(8S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-7-12(17-4-5-18-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNRYXSVCIQSJU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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